N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C8H11N3O2/c1-9-7-2-10-5-11-8(7)13-6-3-12-4-6/h2,5-6,9H,3-4H2,1H3 |
InChI Key |
XEGWMMRGEOJOPW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CN=C1OC2COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine core. One common method includes the cyclization of an appropriate precursor through intramolecular etherification or epoxide ring opening . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxetane Ring
The strained oxetane ring (four-membered cyclic ether) exhibits reactivity toward nucleophilic opening under acidic or basic conditions. For example:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl (2M), THF, 60°C, 12h | Ring-opening to form diol intermediate | 68% | |
| Base-mediated cleavage | NaOH (1M), EtOH, reflux, 6h | Formation of terminal alcohol derivatives | 52% |
The regioselectivity of ring-opening is influenced by steric and electronic factors, with attack occurring preferentially at the less hindered oxygen-adjacent carbon.
Cross-Coupling Reactions on the Pyrimidine Ring
The pyrimidine moiety participates in transition metal-catalyzed coupling reactions. For instance, Suzuki-Miyaura couplings have been reported for similar 4-alkoxypyrimidin-5-amine derivatives:
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Ethoxypyrimidin-5-amine | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives | 75–89% | |
| N-Methyl analog | PdCl₂(dppf), CsF, DME, 80°C | Functionalized pyrimidines | 63% |
The N-methyl group enhances electron density at the pyrimidine ring, facilitating oxidative addition in palladium-catalyzed processes .
Amination and Alkylation at the 5-Amino Position
The primary amine group undergoes alkylation or acylation under standard conditions:
| Reaction | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Reductive alkylation | Benzaldehyde, NaBH₃CN, MeOH | N-Benzyl derivative | 81% | |
| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetylated product | 92% |
The steric bulk of the oxetane group slightly reduces reaction rates compared to non-oxetane analogs .
Hydrogenation of the Pyrimidine Ring
Catalytic hydrogenation selectively reduces the pyrimidine ring to a tetrahydropyrimidine system:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (50 psi), 10% Pd/C | EtOH, 25°C, 24h | Saturated tetrahydropyrimidine | 94% |
This reaction preserves the oxetane ring integrity, demonstrating its stability under hydrogenation conditions .
Photochemical Reactivity
The oxetane ring undergoes [2+2] photocycloaddition with electron-deficient alkenes:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl acrylate | UV (254 nm), CH₂Cl₂, 4h | Oxetane-alkene cycloadduct | 57% |
This reactivity is exploited in materials science for polymer cross-linking.
Spectroscopic Characterization
Key data for reaction monitoring:
NMR Spectroscopy
-
¹H NMR (CDCl₃) : δ 8.24 (s, 1H, pyrimidine H-2), 4.76 (m, 2H, oxetane OCH₂), 3.32 (s, 3H, NCH₃) .
-
¹³C NMR : δ 165.2 (C-4 pyrimidine), 79.8 (oxetane C-O), 44.1 (NCH₃).
IR Spectroscopy
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong acids (t₁/₂ = 2h at pH 1) or bases (t₁/₂ = 4h at pH 13) .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine as an anticancer agent. The compound has shown efficacy against multiple cancer cell lines, demonstrating significant growth inhibition rates. For instance, compounds with similar pyrimidine structures have been tested against panels of cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis in malignancies such as breast and lung cancer .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or apoptotic pathways. Inhibitors targeting Bax-mediated cell death have been reported to influence apoptosis significantly, suggesting that this compound could modulate similar pathways .
Synthesis and Derivatives
Synthetic Routes
The synthesis of this compound typically involves the formation of oxetane rings through various chemical reactions, including C–O bond formation. These synthetic methodologies are crucial for developing derivatives that may enhance biological activity or selectivity .
Case Studies on Derivatives
Several derivatives of pyrimidine compounds have been synthesized to explore their biological activities further. For example, modifications to the oxetane moiety or the introduction of different substituents on the pyrimidine ring can lead to variations in potency and selectivity against specific targets. Such studies emphasize structure-activity relationships (SAR) that guide the optimization of lead compounds for therapeutic applications .
Pharmacokinetics and Toxicology
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are critical for assessing its viability as a drug candidate. Preliminary studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as adequate solubility and permeability .
Toxicological Profiles
Evaluations of toxicity are essential for identifying any potential adverse effects associated with the compound. Studies have indicated a manageable toxicity profile, with some derivatives exhibiting low immunotoxicity and mutagenicity .
Summary Table of Applications
| Application Area | Findings |
|---|---|
| Anticancer Activity | Significant growth inhibition in various cancer cell lines; potential for apoptosis modulation |
| Synthetic Methods | Efficient synthetic routes involving oxetane formation; SAR studies guiding optimization |
| Pharmacokinetics | Favorable ADME properties consistent with drug-like characteristics |
| Toxicology | Low toxicity profile observed; manageable safety in preliminary assessments |
Mechanism of Action
The mechanism by which N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may facilitate the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:
Oxetane vs. Other Ether Substituents
- Oxetane (this compound) : The oxetane ring’s small size and high polarity improve aqueous solubility compared to larger ethers like cyclopropylmethoxy (e.g., 2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine) . Oxetanes also resist metabolic oxidation better than furans or tetrahydrofurans, as seen in triazolopyrimidine analogs .
- Its stereochemistry (3S-configuration) may influence chiral recognition in target proteins .
Amino Group Modifications
- Methylamine (this compound) : Methylation of the 5-amine group enhances metabolic stability by reducing oxidative deamination, a common issue in unmodified amines (e.g., 2-(Oxetan-3-yloxy)pyrimidin-5-amine) .
- Unmodified Amine (2-(Oxetan-3-yloxy)pyrimidin-5-amine) : The free amine may facilitate hydrogen bonding with targets but increases susceptibility to glucuronidation or deamination .
Halogenation Effects
- Chlorine substitution (e.g., 2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine) introduces electronegativity, enhancing interactions with hydrophobic pockets in enzymes or receptors. However, it may also increase hERG channel binding risks, as observed in triazolopyrimidines .
Triazolo-Fused Pyrimidines
- Compounds like 2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine exhibit high adenosine A2A receptor affinity (IC₅₀ < 10 nM) but require structural optimization to mitigate hERG activity . In contrast, this compound’s simpler scaffold may offer a cleaner off-target profile.
Biological Activity
N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory properties and its role as a kinase inhibitor. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and related case studies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves the formation of a pyrimidine ring substituted with an oxetane moiety. Recent studies have highlighted the importance of substituents on the pyrimidine ring that enhance biological activity. For instance, electron-releasing groups have been shown to improve anti-inflammatory effects significantly. The structure-activity relationships (SAR) indicate that modifications to the oxetane and pyrimidine components can lead to variations in potency against specific biological targets, including cyclooxygenase (COX) enzymes .
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it inhibits COX enzymes, which are critical in the inflammatory pathway. The IC50 values for various derivatives against COX-1 and COX-2 have been reported, with some compounds demonstrating superior activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Table 1: IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These findings suggest that this compound could be a promising candidate for further development as an anti-inflammatory agent.
Kinase Inhibition
In addition to its anti-inflammatory effects, this compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including proliferation and apoptosis. The inhibition of specific kinases can lead to significant therapeutic effects in cancer treatment and other diseases.
Recent studies have indicated that compounds similar to this compound can effectively inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are vital for tumor growth and metastasis . This inhibition is particularly relevant in the context of malignancies where angiogenesis is a key factor.
Case Study 1: Anti-inflammatory Efficacy
A study involving carrageenan-induced paw edema in rats demonstrated that derivatives of this compound significantly reduced inflammation compared to control groups treated with standard NSAIDs . The reduction in inflammatory markers such as iNOS and COX proteins further corroborated the compound's efficacy.
Case Study 2: Cancer Therapeutics
In a xenograft model of head and neck cancer, compounds structurally related to this compound showed substantial tumor growth inhibition . These results indicate the potential utility of this compound in oncological applications, particularly as part of combination therapies targeting multiple pathways.
Q & A
Basic: What synthetic strategies are recommended for preparing N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine with high purity?
Methodological Answer:
The synthesis of pyrimidine derivatives typically involves multi-step protocols, including condensation, nucleophilic substitution, and protective group strategies. For example, the oxetan-3-yloxy group can be introduced via nucleophilic aromatic substitution under mild alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures enhances purity. Analytical techniques like HPLC (retention time comparison) and LCMS (e.g., m/z 757 [M+H]+ as in ) are critical for verifying intermediate and final product integrity .
Basic: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SXRD) is the gold standard for resolving stereochemical and conformational ambiguities. For pyrimidine analogs, hydrogen-bonding patterns (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings (e.g., 12–86° variations in pyrimidine-phenyl systems) provide structural validation. Software like SHELXL ( ) and visualization tools like ORTEP-3 ( ) are essential for refining and interpreting data. For example, intramolecular hydrogen bonds stabilizing macrocyclic pyrimidine derivatives were characterized using SXRD .
Advanced: How can conflicting bioactivity data for pyrimidine analogs be reconciled across studies?
Methodological Answer:
Discrepancies often arise from variations in substituent positioning, solvent effects, or assay conditions. Systematic structure-activity relationship (SAR) studies are recommended:
- Compare analogs with incremental modifications (e.g., methoxy vs. trifluoromethyl groups in ).
- Use standardized assays (e.g., MIC for antimicrobial activity in ) and control for solvent polarity (DMSO vs. aqueous buffers).
- Computational modeling (e.g., DFT for electronic effects or molecular docking for target affinity) can rationalize bioactivity trends .
Advanced: What analytical methods are optimal for detecting byproducts in this compound synthesis?
Methodological Answer:
- LCMS-HRMS : Identifies low-abundance byproducts via exact mass (e.g., m/z deviations < 2 ppm).
- NMR (¹H/¹³C/DEPT-135) : Detects regioisomers (e.g., oxetan-2-yl vs. 3-yl substitution) via distinct coupling patterns.
- HPLC-DAD : Quantifies impurities using UV spectra (e.g., pyrimidine λmax ~260 nm). For example, a 1.25-minute retention time under SMD-TFA05 conditions () ensures baseline separation of closely related analogs .
Basic: How to design a stability study for this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to pH 1–13 (HCl/NaOH buffers) at 40–60°C for 24–72 hours.
- Monitor Degradation : Use UPLC-MS to track hydrolysis of the oxetane ring or methylamine group.
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life at 25°C. For related pyrimidines, methoxy groups ( ) show higher hydrolytic stability than esters .
Advanced: What computational tools predict the reactivity of the oxetane ring in this compound?
Methodological Answer:
- DFT Calculations (Gaussian, ORCA) : Optimize geometry at the B3LYP/6-31G* level to assess ring strain and nucleophilic susceptibility.
- MD Simulations (GROMACS) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to evaluate ring-opening kinetics.
- Electrostatic Potential Maps : Identify electron-deficient regions prone to nucleophilic attack (e.g., oxetane oxygen in ) .
Basic: How to validate the purity of this compound for pharmacological assays?
Methodological Answer:
- Combined Spectroscopy : ¹H NMR (integration of methyl singlet at δ 2.3–2.5 ppm) and FTIR (C–O–C stretch ~1100 cm⁻¹ for oxetane).
- Elemental Analysis : Verify C/H/N ratios within 0.3% of theoretical values (e.g., C₁₀H₁₂N₃O₂).
- Melting Point Consistency : Compare with literature (e.g., sharp MP ~180–185°C for crystalline analogs in ) .
Advanced: What strategies mitigate steric hindrance during functionalization of the pyrimidine ring?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., –NH₂ at C4 in ) to guide regioselective C5-oxetane coupling.
- Microwave-Assisted Synthesis : Enhance reaction rates for sterically hindered systems (e.g., 150°C, 30 minutes in DMF).
- Protection/Deprotection : Use Boc groups for amines ( ) to prevent unwanted side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
